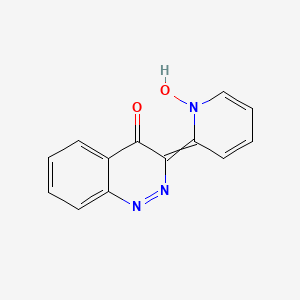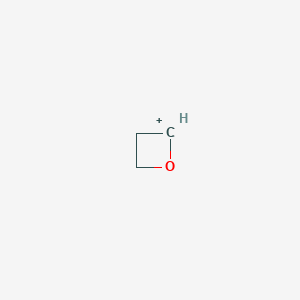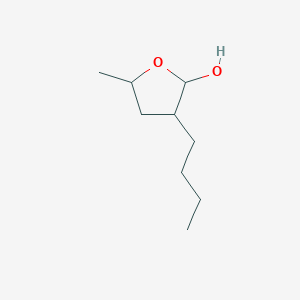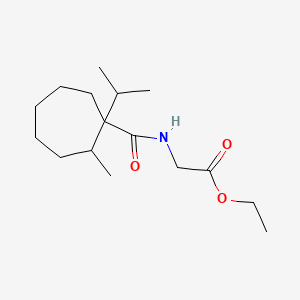
Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate: is a chemical compound with the molecular formula C16H29NO3 and a molar mass of 283.41 g/mol . This compound is known for its unique structure, which includes a cycloheptane ring substituted with isopropyl and methyl groups, and an ethyl ester of glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate typically involves the reaction of glycine ethyl ester with 1-isopropyl-2-methylcycloheptanecarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
- Ethyl N-(1-isopropyl-2-methylcyclohexanecarbonyl)glycinate
- Ethyl N-(1-isopropyl-2-methylcyclopentanecarbonyl)glycinate
- Ethyl N-(1-isopropyl-2-methylcyclobutanecarbonyl)glycinate
Comparison: Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its cyclohexane, cyclopentane, and cyclobutane analogs. The larger ring size affects the compound’s conformational flexibility, reactivity, and interaction with biological targets .
Properties
CAS No. |
56471-48-8 |
|---|---|
Molecular Formula |
C16H29NO3 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
ethyl 2-[(2-methyl-1-propan-2-ylcycloheptanecarbonyl)amino]acetate |
InChI |
InChI=1S/C16H29NO3/c1-5-20-14(18)11-17-15(19)16(12(2)3)10-8-6-7-9-13(16)4/h12-13H,5-11H2,1-4H3,(H,17,19) |
InChI Key |
IMFCJDMCTVMSKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1(CCCCCC1C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
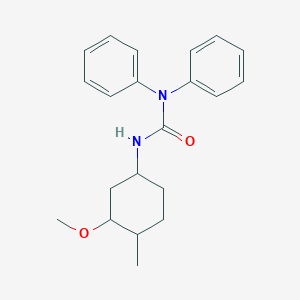

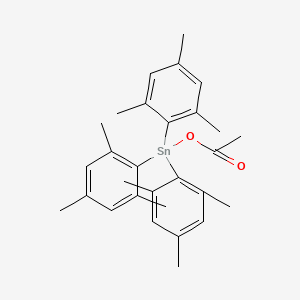

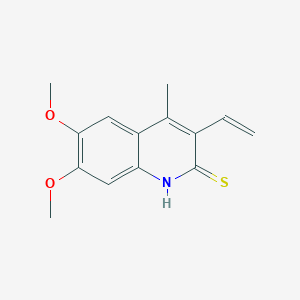

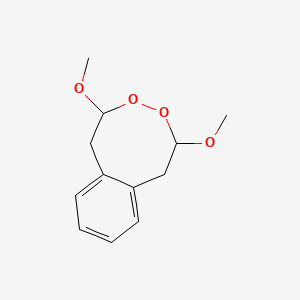
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
